molecular formula C8H18N2 B13181887 1-[(Methylamino)methyl]cyclohexan-1-amine

1-[(Methylamino)methyl]cyclohexan-1-amine

Cat. No.: B13181887
M. Wt: 142.24 g/mol
InChI Key: FIWUYHSUFYCUNV-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C8H18N2 It is a derivative of cyclohexanamine, where a methylamino group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine. One common method includes the following steps:

    Formation of an imine intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

1-[(Methylamino)methyl]cyclohexan-1-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine chemistry.

    Medicine: Investigated for potential therapeutic applications, including its use as an anesthetic or analgesic.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, lacking the methylamino group.

    Ketamine: A structurally related compound with anesthetic properties.

    Methamphetamine: Another amine derivative with stimulant effects.

Uniqueness

1-[(Methylamino)methyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-(methylaminomethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H18N2/c1-10-7-8(9)5-3-2-4-6-8/h10H,2-7,9H2,1H3

InChI Key

FIWUYHSUFYCUNV-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)N

Origin of Product

United States

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